1,3-dimethyl-7-(2-oxo-2-phenylethyl)-8-((pyridin-3-ylmethyl)amino)-1H-purine-2,6(3H,7H)-dione
Description
Properties
IUPAC Name |
1,3-dimethyl-7-phenacyl-8-(pyridin-3-ylmethylamino)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O3/c1-25-18-17(19(29)26(2)21(25)30)27(13-16(28)15-8-4-3-5-9-15)20(24-18)23-12-14-7-6-10-22-11-14/h3-11H,12-13H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVUIEUHVTJJBJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCC3=CN=CC=C3)CC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1,3-Dimethyl-7-(2-oxo-2-phenylethyl)-8-((pyridin-3-ylmethyl)amino)-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound's structure suggests it may interact with various biological targets, leading to significant therapeutic implications.
Chemical Structure and Properties
The compound has the following molecular formula: with a molecular weight of 434.5 g/mol. Its structure features a purine core modified with a dimethyl group and various functional groups that enhance its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 434.5 g/mol |
| CAS Number | 941874-26-6 |
Enzyme Inhibition
The compound's structure suggests potential interactions with various enzymes. For example, it may inhibit phospholipase A2 (PLA2), an enzyme involved in inflammatory processes. Inhibition of PLA2 can lead to reduced production of inflammatory mediators, making it a target for anti-inflammatory therapies.
The exact mechanism of action for this compound remains to be fully elucidated. However, based on related compounds:
- Binding Affinity : The presence of the pyridine moiety may enhance binding affinity to specific receptors or enzymes.
- Cellular Uptake : The lipophilic nature of the compound suggests efficient cellular uptake, leading to increased bioavailability and efficacy.
Case Studies
- Study on Purine Derivatives : A study published in the Journal of Medicinal Chemistry evaluated various purine derivatives for their anticancer activity and found that modifications on the purine ring significantly affected their potency against cancer cell lines .
- Inflammatory Response : Another investigation into related compounds indicated that they could modulate inflammatory responses by inhibiting PLA2 activity, which is critical in managing conditions like arthritis and other inflammatory diseases .
Future Directions
Further research is necessary to:
- Conduct in vitro and in vivo studies to confirm the biological activities of this specific compound.
- Explore its potential as a therapeutic agent in cancer treatment and inflammatory diseases.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Purine-2,6-dione derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of key analogs:
Substituent Analysis
- Position 7: Target Compound: 2-oxo-2-phenylethyl (aromatic ketone). Analog 1: 7-(2-(5-methyl-1H-indazol-4-yl)-2-oxoethyl) (heterocyclic ketone; ). Analog 2: 7-(2-(4-methylphenyl)-2-oxoethyl) (p-tolyl ketone; ). Analog 3: 7-(2-phenoxyethyl) (ether-linked phenyl; ). Impact: Aromatic ketones (target, Analog 1, 2) enhance binding specificity compared to ether-linked groups (Analog 3), as seen in kinase inhibitor studies .
- Position 8: Target Compound: Pyridin-3-ylmethylamino (basic, polar). Analog 4: Butylamino (non-polar; ). Analog 5: Piperidinyl (cyclic amine; ). Analog 6: Benzyl(methyl)amino (bulky aromatic; ). Impact: Polar substituents (target, Analog 5) improve aqueous solubility, whereas non-polar groups (Analog 4) may enhance membrane permeability .
Physicochemical and Spectral Data
*Estimated based on structural analogs.
Research Findings and Implications
Kinase Inhibition: Analog 1 (8-butylamino, indazolyl-oxoethyl) demonstrated nanomolar IC₅₀ values against specific kinases, attributed to its heterocyclic ketone and flexible alkyl chain . The target compound’s pyridinyl group may mimic this activity with improved solubility.
Solubility vs. Permeability: Polar 8-substituents (e.g., pyridinyl in target, piperidinyl in Analog 2) correlate with higher aqueous solubility but reduced blood-brain barrier penetration compared to non-polar analogs (e.g., butylamino in Analog 1) .
Metabolic Stability : 1,3-Dimethyl groups in the target compound and Analog 2 reduce oxidative metabolism, a critical factor in drug half-life optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
